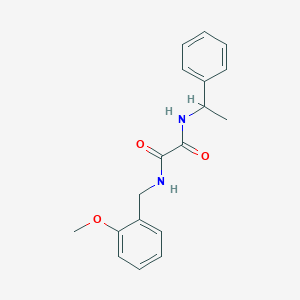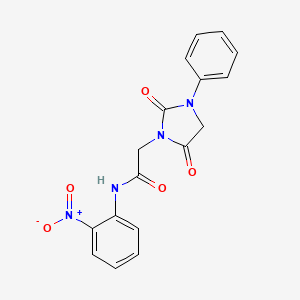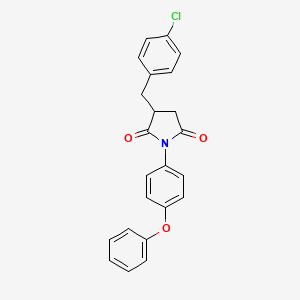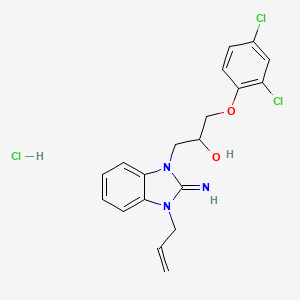![molecular formula C26H26N2O5S B4106585 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B4106585.png)
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Overview
Description
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxybenzyl group, and an azepane ring
Preparation Methods
The synthesis of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to introduce the sulfonyl and methoxybenzyl groups. Industrial production methods often involve the use of metal catalysts and environmentally friendly processes to enhance yield and purity .
Chemical Reactions Analysis
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity to target proteins, leading to the inhibition of enzymatic activity. Additionally, its methoxybenzyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within the cell .
Comparison with Similar Compounds
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can be compared with other similar compounds, such as:
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyrrolo[2,1-a]isoquinoline derivatives: These compounds have a similar heterocyclic structure but differ in their ring fusion and substitution patterns.
1,3,4-Oxadiazolo[3,2-b]isoquinoline derivatives: These compounds contain an oxadiazole ring fused to the isoquinoline core, resulting in different electronic and steric properties.
Properties
IUPAC Name |
2-[[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-33-22-13-12-18(16-23(22)34(31,32)27-14-4-2-3-5-15-27)17-28-25(29)20-10-6-8-19-9-7-11-21(24(19)20)26(28)30/h6-13,16H,2-5,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELHELUUCRMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4106522.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B4106525.png)


![4-{[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}-3-fluorobenzonitrile](/img/structure/B4106543.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B4106552.png)
![4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
![3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4106566.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B4106601.png)
![3-ethyl-6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4106608.png)

![methyl 2-methyl-4-(2-naphthyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4106617.png)
